Hydroxysilane

Übersicht

Beschreibung

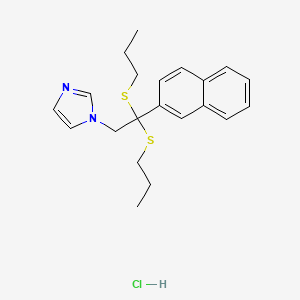

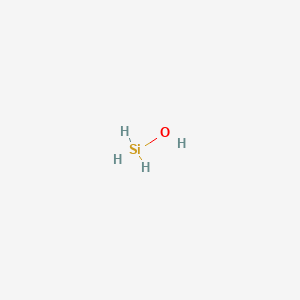

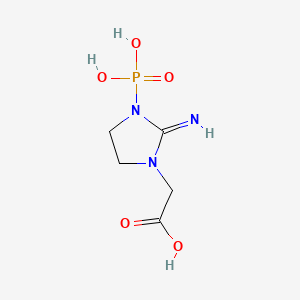

Silanol is the simplest silanol, consisting of a single silicon atom covalently bouund to three hydrogens and a hydroxy group.

Wissenschaftliche Forschungsanwendungen

Forest Management and Water Dynamics

- Adaptive Forest Management: A study investigated the impact of forest management strategies on water fluxes and growth dynamics in oak coppices. This research was part of projects like HYDROSIL, emphasizing the role of hydroxysilane in environmental studies (Del Campo et al., 2019).

Biomedical Applications

- Stem Cell Adhesion and Multipotency: Polydimethylsiloxane, modified with hydroxyl and secondary amines, including this compound, has been used to improve bone marrow stromal cell culture stability, indicating its potential in biocompatible surface engineering for medical applications (Chuah et al., 2015).

- Medical and Dental Materials: Polysiloxane-based materials, cured through reactions involving this compound, have shown promise in medical and dental applications, indicating their versatility and effectiveness in healthcare (Grigoryan & Kaganova, 2010).

Surface Engineering and Functionalization

- Surface Functionality of Aminosilanes: this compound has been studied for its role in maintaining surface functionality of aminosilanes, crucial for applications involving silica surfaces (Smith & Chen, 2008).

- Aminosilane Micropatterns: The use of aminosilanes in creating micropatterns on hydroxyl-terminated substrates, a process involving this compound, is significant for fabricating patterns and devices in various fields (Li et al., 2010).

Chemical Synthesis and Catalysis

- Reduction of Carbon Dioxide: Hydrosilane, a derivative of this compound, is used as a reducing agent in CO2 hydrosilylation, showcasing its potential in sustainable chemistry and environmental applications (Pramudita & Motokura, 2020).

- Catalytic Coupling in Material Synthesis: The catalytic coupling of hydrosilanes for synthesizing silicon-containing materials highlights the importance of this compound derivatives in material chemistry (Kim et al., 2004).

Surface Coating and Material Modification

- Hydrophobic/Icephobic Coatings: Organosilicon compounds, including this compound derivatives, have been utilized for creating hydrophobic coatings on concrete, demonstrating their utility in building materials and construction (Barnat-Hunek et al., 2020).

- Dielectric Elastomer Actuators: Hydroxyl-terminated polydimethylsiloxane, a derivative of this compound, has been used in dielectric elastomer actuators, showing its potential in advanced material engineering (Opris et al., 2011).

Eigenschaften

Molekularformel |

H4OSi |

|---|---|

Molekulargewicht |

48.116 g/mol |

IUPAC-Name |

hydroxysilane |

InChI |

InChI=1S/H4OSi/c1-2/h1H,2H3 |

InChI-Schlüssel |

SCPYDCQAZCOKTP-UHFFFAOYSA-N |

SMILES |

O[SiH3] |

Kanonische SMILES |

O[SiH3] |

Herkunft des Produkts |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Hexadecanoyloxy)-3-[(hydroxy{2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]ethoxy}phosphoryl)oxy]propyl hexadecanoate](/img/structure/B1196002.png)